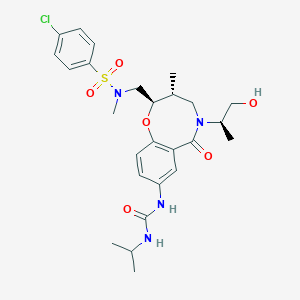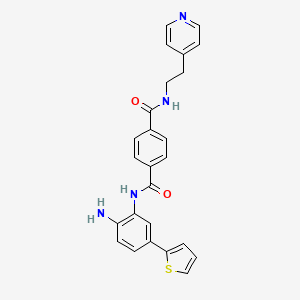![molecular formula C31H40N2O6S B10754551 4-[[[(4S,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754551.png)
4-[[[(4S,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
BRD1835 is synthesized through diversity-oriented synthesis, a method that aims to create a wide variety of structurally diverse molecules. This approach is particularly useful in drug discovery and development. The specific synthetic routes and reaction conditions for BRD1835 involve multiple steps, including the use of various reagents and catalysts to achieve the desired molecular structure
Chemical Reactions Analysis
BRD1835 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the BRD1835 molecule .
Scientific Research Applications
BRD1835 has a wide range of scientific research applications In chemistry, it is used as a tool compound to study various biochemical pathways and molecular interactions In biology, BRD1835 has been used to investigate the role of specific enzymes and proteins in cellular processesAdditionally, BRD1835 is used in industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of BRD1835 involves its interaction with specific molecular targets and pathways. One of the primary targets of BRD1835 is the enzyme EZH2, which is involved in the regulation of gene expression through histone methylation. By inhibiting EZH2, BRD1835 can modulate the expression of various genes, leading to changes in cellular behavior and function. This mechanism is particularly relevant in the context of cancer, where EZH2 plays a role in tumor progression and resistance to therapy .
Comparison with Similar Compounds
BRD1835 can be compared to other compounds that target EZH2 and related pathways. Similar compounds include GSK126, EPZ-6438, and UNC1999, all of which are EZH2 inhibitors used in cancer research. What sets BRD1835 apart is its unique structure and the specific interactions it has with its molecular targets. This uniqueness makes BRD1835 a valuable tool in the study of EZH2 and its role in various diseases .
Properties
Molecular Formula |
C31H40N2O6S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
4-[[[(4S,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C31H40N2O6S/c1-22-18-33(23(2)21-34)40(37,38)30-16-13-25(10-6-9-24-7-4-5-8-24)17-28(30)39-29(22)20-32(3)19-26-11-14-27(15-12-26)31(35)36/h11-17,22-24,29,34H,4-5,7-9,18-21H2,1-3H3,(H,35,36)/t22-,23-,29+/m0/s1 |
InChI Key |
QHQRMZKVLZYZJK-SBZVUBOMSA-N |
Isomeric SMILES |
C[C@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CCC3CCCC3)O[C@@H]1CN(C)CC4=CC=C(C=C4)C(=O)O)[C@@H](C)CO |
Canonical SMILES |
CC1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CCC3CCCC3)OC1CN(C)CC4=CC=C(C=C4)C(=O)O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B10754469.png)
![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)
![(1R,13R,14S,19S,22R)-13,22-dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754490.png)
![13,22-Dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754511.png)

![8-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754514.png)
![4-[4-(4-methoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B10754521.png)
![dimethyl 2-[3-[6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B10754529.png)
![(E)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B10754537.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10754565.png)

![N-(2-aminophenyl)-4-[[[(2S,3R)-10-[[anilino(oxo)methyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B10754573.png)
![4-[[[8-(3-cyclopentylprop-1-ynyl)-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754579.png)
